Structure and IUPAC nomenclature of 3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile.
Structure and IUPAC nomenclature of 3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile.
Title: Structural Elucidation, Mechanistic Synthesis, and Application of 3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile Target Audience: Researchers, Synthetic Chemists, and Drug/Agrochemical Development Professionals
Executive Overview
3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile (CAS: 1421952-04-6) is a highly functionalized, electron-deficient heterocyclic building block[1]. Its unique structural architecture—combining a reactive nitrile, a lipophilic thioether, and a metabolically robust trifluoromethyl group—makes it an indispensable intermediate in the discovery and manufacturing of modern agrochemicals and pharmaceuticals[2]. This technical guide provides a rigorous analysis of its structural properties, a validated mechanistic synthetic protocol, and its downstream utility in generating pesticidally active derivatives.
Structural Elucidation & IUPAC Nomenclature
The systematic IUPAC nomenclature for this compound is 3-(ethylthio)-5-(trifluoromethyl)pyridine-2-carbonitrile . The derivation follows strict hierarchical rules:
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Parent Scaffold (Pyridine-2-carbonitrile): The principal functional group is the nitrile (-C≡N) located at the C2 position of the pyridine ring. This establishes the parent structure, commonly referred to as picolinonitrile[1].
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Substituent at C3 (Ethylthio group): An ethylthio ether (-SCH2CH3) is positioned at C3. In nomenclature, "ethylthio" is cited alphabetically before "trifluoromethyl".
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Substituent at C5 (Trifluoromethyl group): The highly electronegative -CF3 group is located at C5. This group is strategically placed to withdraw electron density via inductive and mesomeric effects, significantly stabilizing the aromatic system against oxidative degradation while enhancing the molecule's overall lipophilicity[3].
Physicochemical Profiling
Accurate physicochemical data is critical for predicting the compound's behavior in both synthetic workflows and biological systems. Below is a summary of its core properties[1][3]:
| Property | Value | Causality / Significance |
| CAS Number | 1421952-04-6 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C9H7F3N2S | Dictates the exact mass (232.03 g/mol ) for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 232.23 g/mol | Optimal low molecular weight for a fragment or synthetic building block. |
| LogP | 3.08 | Indicates moderate-to-high lipophilicity, favorable for membrane permeation. |
| Topological Polar Surface Area | 36.68 Ų | Low TPSA ensures excellent bioavailability and potential tissue penetration. |
| Hydrogen Bond Acceptors | 3 | Provided by the nitrile nitrogen, pyridine nitrogen, and sulfur atom. |
| Hydrogen Bond Donors | 0 | Lack of H-donors contributes directly to the compound's elevated lipophilicity. |
Mechanistic Synthesis & Experimental Protocol
Mechanistic Rationale (SNAr)
The standard industrial and laboratory-scale synthesis of 3-(ethylthio)-5-(trifluoromethyl)picolinonitrile relies on a Nucleophilic Aromatic Substitution (SNAr) pathway. The starting material, typically 3-chloro-5-(trifluoromethyl)picolinonitrile, is exceptionally electrophilic at the C3 position. The transition state is stabilized by the formation of a Meisenheimer complex, where the negative charge is delocalized onto the strongly electron-withdrawing C2-nitrile and C5-trifluoromethyl groups.
Fig 1: SNAr mechanistic workflow for the synthesis of the target picolinonitrile derivative.
Validated Synthetic Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system.
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Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base to deprotonate ethanethiol without causing competitive hydrolysis of the sensitive nitrile group. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to maximize the nucleophilicity of the resulting ethanethiolate anion by leaving it unsolvated.
Step-by-Step Methodology:
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Preparation of the Nucleophile: In an oven-dried, nitrogen-purged 250 mL round-bottom flask, suspend anhydrous K₂CO₃ (2.0 equivalents) in 50 mL of anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath. Dropwise, add ethanethiol (1.2 equivalents). Self-Validation Check: The evolution of a slight exotherm and the formation of a milky suspension indicates the successful generation of the potassium ethanethiolate salt.
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Nucleophilic Addition: Dissolve 3-chloro-5-(trifluoromethyl)picolinonitrile (1.0 equivalent) in 20 mL of anhydrous DMF. Add this solution dropwise to the thiolate suspension over 15 minutes, maintaining the internal temperature below 5 °C to suppress side reactions (e.g., nucleophilic attack at the nitrile carbon).
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Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1) or LC-MS. The reaction is deemed complete when the starting material peak is entirely consumed.
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Quenching and Workup: Quench the reaction by slowly pouring the mixture into 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).
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Solvent Removal (Causality): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL). Causality: DMF is highly soluble in EtOAc; the LiCl wash specifically partitions DMF into the aqueous phase, preventing solvent contamination in the final product. Follow with a brine wash, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 10% EtOAc in Hexanes) to yield the pure 3-(ethylthio)-5-(trifluoromethyl)picolinonitrile as a solid.
Downstream Applications in Agrochemical Development
The true utility of 3-(ethylthio)-5-(trifluoromethyl)picolinonitrile lies in its orthogonal reactivity, allowing for divergent synthetic pathways. It is prominently featured in patents detailing the synthesis of pesticidally active heterocyclic derivatives[2].
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Thioether Oxidation: The ethylthio group can be chemoselectively oxidized using meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂). One equivalent of oxidant yields the sulfinyl derivative, while two equivalents yield the sulfonyl derivative. These oxidized sulfur states are critical for binding to specific biological targets in arthropods and nematodes[2].
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Nitrile Reduction: The nitrile group can be reduced to a primary amine (e.g., using Raney Nickel and H₂), providing an attachment point for further amide coupling or heterocycle formation[4].
Fig 2: Divergent downstream functionalization pathways in agrochemical development.
References
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Sigma-Aldrich. "3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile Product Page". Merck KGaA. 1
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ChemScene. "1421952-04-6 | 3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile". 3
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Google Patents. "TW202100015A - Pesticidally active heterocyclic derivatives with sulfur containing substituents". Syngenta Crop Protection AG. 2
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Apollo Scientific via Sigma-Aldrich. "Safety Data Sheet and Properties for 1421952-04-6".
